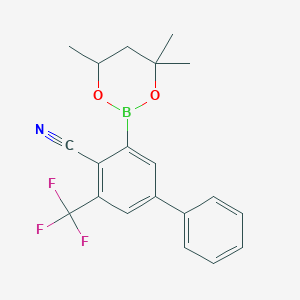

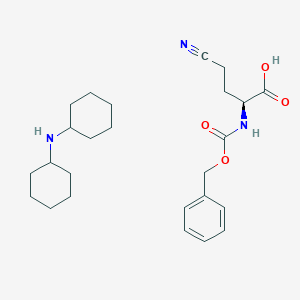

![molecular formula C56H107N5O26 B6313488 Carboxy-PEG(4)-[PEG(4)-OMe]3 CAS No. 1333154-71-4](/img/structure/B6313488.png)

Carboxy-PEG(4)-[PEG(4)-OMe]3

Descripción general

Descripción

Carboxy-PEG(4)-[PEG(4)-OMe]3 is a synthetic polymer composed of four repeating units of ethylene glycol (PEG) and three repeating units of methoxy-polyethylene glycol (PEG-OMe). This polymer is a highly versatile material with a wide range of applications in the medical, pharmaceutical, and biotechnology industries. It has been used in the development of drug delivery systems, tissue engineering, and gene delivery. In addition, this compound has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and autoimmune disorders.

Aplicaciones Científicas De Investigación

Drug Attachment and Release : Carboxy-PEG(4)-[PEG(4)-OMe]3 derivatives have been explored for their potential in drug attachment. Zalipsky, Gilon, and Zilkha (1983) developed methods for the functionalization of PEG, including PEG-COOH, for the coupling of drugs such as penicillin and aspirin (Zalipsky, Gilon, & Zilkha, 1983).

Hydrophilic Coatings for Nanoparticles : Studies by Cao and Jiang (2012) and Yang et al. (2014) highlight the use of this compound in creating hydrophilic coatings for nanoparticles. These coatings enhance biocompatibility and reduce non-specific protein adsorption, crucial for drug delivery and bioconjugation applications (Cao & Jiang, 2012); (Yang et al., 2014).

Biocompatibility and Nanotoxicity : Shaik et al. (2019) investigated the biocompatibility and nanotoxicity of PEG-functionalized materials. Their study showed that PEG-functionalized carbon nanotubes, which likely include derivatives like this compound, exhibit enhanced biocompatibility compared to non-functionalized materials (Shaik et al., 2019).

Gene Transfection Systems : Koyama et al. (2003) explored novel carboxylic acid pendant-containing poly(ethylene glycol) (PEG) derivatives for gene transfection systems. Their study suggests that these derivatives can enhance the efficiency of polycation-mediated gene transfection (Koyama et al., 2003).

Bioadhesive Applications : Jeon, Samorezov, and Alsberg (2014) discussed the use of oxidized methacrylated alginate/PEG hydrogels, including this compound derivatives, in bioadhesive applications. These hydrogels show potential for use in drug delivery, wound closure, and tissue engineering due to their adhesion strength and biodegradability (Jeon, Samorezov, & Alsberg, 2014).

Propiedades

IUPAC Name |

5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H107N5O26/c1-69-15-7-51(63)58-12-20-74-25-30-79-35-38-82-41-44-85-47-56(48-86-45-42-83-39-36-80-31-26-75-21-13-59-52(64)8-16-70-2,49-87-46-43-84-40-37-81-32-27-76-22-14-60-53(65)9-17-71-3)61-54(66)10-18-72-23-28-77-33-34-78-29-24-73-19-11-57-50(62)5-4-6-55(67)68/h4-49H2,1-3H3,(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,61,66)(H,67,68) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBXFBFVYKRAGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)NCCOCCOCCOCCOCC(COCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H107N5O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

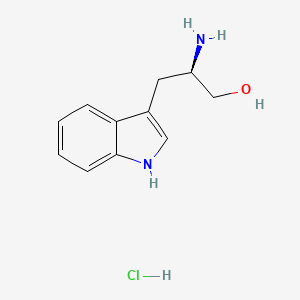

![Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(R)-(+)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313406.png)

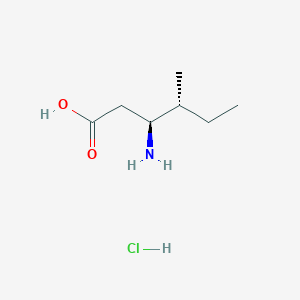

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6313420.png)

![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24](/img/structure/B6313442.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)

![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)

![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)

![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)